molecular formula C6H13F3N2 B13318044 (4-Aminobutyl)(2,2,2-trifluoroethyl)amine

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13318044
M. Wt: 170.18 g/mol
InChI Key: IUHRWLXAYUNXLS-UHFFFAOYSA-N
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Description

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H14F3N2 It is a diamine derivative where one of the amine groups is substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 1,4-diaminobutane with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminobutyl)(2,2,2-trifluoroethyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminobutyl)amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2,2,2-Trifluoroethyl)amine: Contains the trifluoromethyl group but lacks the butyl chain, leading to different reactivity and applications.

    (4-Aminobutyl)(methyl)amine: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.

Uniqueness

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both the butyl chain and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H13F3N2

Molecular Weight

170.18 g/mol

IUPAC Name

N'-(2,2,2-trifluoroethyl)butane-1,4-diamine

InChI

InChI=1S/C6H13F3N2/c7-6(8,9)5-11-4-2-1-3-10/h11H,1-5,10H2

InChI Key

IUHRWLXAYUNXLS-UHFFFAOYSA-N

Canonical SMILES

C(CCNCC(F)(F)F)CN

Origin of Product

United States

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